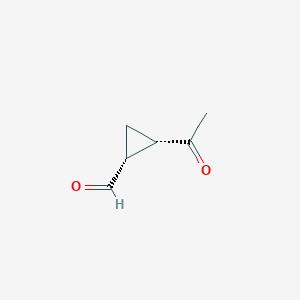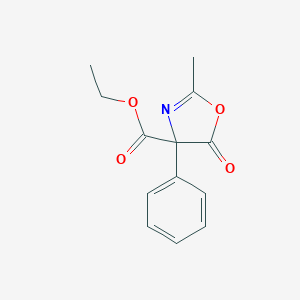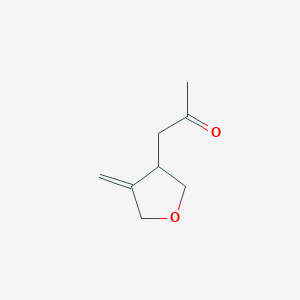
(1R,2S)-2-acetylcyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-acetylcyclopropanecarbaldehyde is a cyclopropane-containing aldehyde that has been widely used in scientific research due to its unique structure and properties. This compound has been synthesized using various methods and has been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1R,2S)-2-acetylcyclopropanecarbaldehyde is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxicity against cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. However, the physiological effects of this compound on humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using (1R,2S)-2-acetylcyclopropanecarbaldehyde in lab experiments include its unique structure and reactivity, which make it a useful building block for the synthesis of various compounds. However, the limitations of using this compound include its potential toxicity and the difficulty in handling and storing it.
Future Directions
There are several future directions for the study of (1R,2S)-2-acetylcyclopropanecarbaldehyde. One direction is the development of new synthetic methods for this compound. Another direction is the study of its potential applications in the field of materials science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesis Methods
The synthesis of (1R,2S)-2-acetylcyclopropanecarbaldehyde can be achieved through several methods. One of the most common methods is the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of cyclopropanecarbaldehyde with acetic anhydride in the presence of a catalyst such as zinc chloride.
Scientific Research Applications
(1R,2S)-2-acetylcyclopropanecarbaldehyde has been widely used as a building block in the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. This compound has also been studied for its potential applications in the field of materials science.
Properties
| 177853-63-3 | |
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1R,2S)-2-acetylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H8O2/c1-4(8)6-2-5(6)3-7/h3,5-6H,2H2,1H3/t5-,6+/m0/s1 |
InChI Key |
ZFEDDULOQJIZJU-NTSWFWBYSA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H]1C=O |
SMILES |
CC(=O)C1CC1C=O |
Canonical SMILES |
CC(=O)C1CC1C=O |
synonyms |
Cyclopropanecarboxaldehyde, 2-acetyl-, (1R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)




![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)



![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)


